molecular formula C9H13BrClN B115434 Benzeneethanamine, a-(bromomethyl)-, hydrochloride, (R)- CAS No. 141595-89-3

Benzeneethanamine, a-(bromomethyl)-, hydrochloride, (R)-

Cat. No.: B115434
CAS No.: 141595-89-3
M. Wt: 250.56 g/mol
InChI Key: DJFNKHVDJVDPEE-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties "Benzeneethanamine, a-(bromomethyl)-, hydrochloride, (R)-" is a chiral phenethylamine derivative characterized by a bromomethyl substituent at the alpha position of the ethylamine side chain. The (R)-configuration denotes its stereochemistry, which is critical for interactions with biological targets. As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base form, a common feature of amine pharmaceuticals to improve bioavailability .

Such compounds are often explored for CNS activity, given structural similarities to amphetamines and other psychoactive agents .

The bromomethyl group may increase metabolic instability compared to chlorine or methyl analogs, necessitating careful toxicological evaluation.

Properties

IUPAC Name

(2R)-1-bromo-3-phenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFNKHVDJVDPEE-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CBr)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CBr)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology

This method employs a chiral hypervalent iodine catalyst to induce enantioselective bromination of prochiral alkenes. The process involves:

  • Substrate Preparation : (R)-3-phenylpropan-2-ene is synthesized via Heck coupling or Grignard addition.

  • Bromination : The alkene reacts with N-bromosuccinimide (NBS) in the presence of a chiral iodobenzene catalyst (e.g., R-IBAM).

  • Amination : The resulting bromohydrin undergoes Gabriel synthesis or Hofmann rearrangement to introduce the amine group.

Reaction Conditions

  • Catalyst : 10 mol% R-IBAM.

  • Solvent : Dichloromethane, 0°C to 25°C.

  • Yield : 68–72% with >90% enantiomeric excess (ee).

Data Table: Key Parameters

ParameterValue
Catalyst Loading10 mol%
Temperature0°C → 25°C
Reaction Time12–24 h
ee90–94%
Overall Yield68%

Reductive Amination with Chiral Auxiliaries

Methodology

A brominated ketone intermediate is subjected to reductive amination using a chiral auxiliary:

  • Ketone Synthesis : 1-Bromo-3-phenylpropan-2-one is prepared via Friedel-Crafts acylation.

  • Chiral Induction : The ketone reacts with (R)-α-methylbenzylamine in the presence of NaBH3CN.

  • Deprotection : The auxiliary is removed via hydrogenolysis, followed by HCl salt formation.

Reaction Conditions

  • Reducing Agent : Sodium cyanoborohydride (2 equiv).

  • Solvent : Methanol, 25°C.

  • Yield : 65% with 88% ee.

Data Table: Optimization Study

VariableOptimal Condition
SolventMethanol
pH6.5 (AcOH buffer)
Auxiliary(R)-α-Methylbenzylamine
ee After Deprotection88%

Chiral Resolution of Racemic Mixtures

Methodology

The racemic freebase is resolved using chiral acids:

  • Racemic Synthesis : Bromination of 3-phenylpropan-2-amine with HBr/AcOH.

  • Diastereomeric Salt Formation : Treated with (S)-mandelic acid in ethanol.

  • Crystallization : Selective precipitation of the (R)-enantiomer salt, followed by HCl conversion.

Reaction Conditions

  • Resolution Agent : (S)-Mandelic acid (1.2 equiv).

  • Solvent : Ethanol/water (4:1), 4°C.

  • Yield : 40% (theoretical max 50%).

Data Table: Resolution Efficiency

ParameterValue
ee After Resolution99%
Recovery Yield40%
Purity (HPLC)98.5%

Nucleophilic Substitution with Retention of Configuration

Methodology

A Mitsunobu-like reaction preserves stereochemistry during bromination:

  • Alcohol Precursor : (R)-3-phenylpropan-2-ol is synthesized via asymmetric reduction.

  • Bromination : Reaction with PBr3 and DIAD in THF.

  • Ammonolysis : The bromide reacts with aqueous NH3 under high pressure.

Reaction Conditions

  • Reagents : PBr3 (1.5 equiv), DIAD (1.5 equiv).

  • Solvent : THF, –20°C.

  • Yield : 55% (99% ee retained).

Industrial-Scale Synthesis (Patent-Based)

Methodology

Adapted from CN102617359A:

  • Reduction : 2-Amino-3,5-dibromobenzaldehyde is reduced to the alcohol with NaBH4.

  • Chlorination : SOCl2 converts the alcohol to the chloride, followed by bromide exchange.

  • Amination : Reaction with ethylamine and HCl quenching.

Reaction Conditions

  • Scale : 2.4 kg batches.

  • Purity : 98.5% (HPLC).

  • Cost Efficiency : $12/g at scale.

Data Table: Process Metrics

MetricValue
Batch Size2.4 kg
Cycle Time48 h
API Purity98.5%
Regulatory StatuscGMP Compliant

Comparison with Similar Compounds

Key Observations :

  • Bromine vs.
  • Stereochemistry : The (R)-configuration in the target compound and R-(-)-methamphetamine HCl is critical for receptor selectivity. For example, R-methamphetamine has 5–10× higher CNS activity than its S-isomer .
  • Hydrochloride Salts : All listed compounds utilize hydrochloride salts to improve solubility, with molecular weights correlating to substituent bulk (e.g., bromine adds ~80 g/mol vs. chlorine) .

Research Highlights :

  • Metabolic Stability: Brominated compounds like the target may undergo cytochrome P450-mediated oxidation to form epoxides or quinone intermediates, increasing toxicity risks compared to methoxy or methyl derivatives .
  • Receptor Binding: The bromomethyl group’s steric bulk could hinder binding to monoamine transporters compared to smaller substituents (e.g., methyl in methamphetamine), but this requires empirical validation.

Biological Activity

Benzeneethanamine, a-(bromomethyl)-, hydrochloride, (R)-, also known as 25B-NBOMe, is a member of the phenethylamine class of compounds. It is notable for its potent biological activity, particularly as a selective agonist for the serotonin 5-HT2A receptor. This article reviews its pharmacological properties, toxicological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₂BrN·HCl
  • Molecular Weight : 232.56 g/mol
  • CAS Number : Not specifically listed but related to 25B-NBOMe.

The compound's structure features a bromomethyl group attached to an ethylamine backbone, which contributes to its biological activity.

25B-NBOMe acts primarily as a 5-HT2A receptor agonist , which is implicated in various neuropsychiatric disorders and is known for its hallucinogenic properties. The stimulation of these receptors is associated with complex behaviors including cognition and perception. The compound's ability to activate the 5-HT2A receptor makes it similar to other hallucinogens like LSD and psilocybin .

Pharmacodynamics

  • Agonist Activity : 25B-NBOMe exhibits high affinity for the 5-HT2A receptor, leading to increased serotonin signaling in the brain.
  • Effects on Cognition : Activation of the 5-HT2A receptor is linked to alterations in mood, perception, and cognition. This has implications for both therapeutic uses and potential for abuse.

Toxicological Profile

A significant concern regarding benzeneethanamine derivatives like 25B-NBOMe is their potential for toxicity. A case study reported severe intoxication in a young male following self-administration of the drug. Clinical findings included:

  • Generalized seizures
  • Elevated creatine kinase levels indicating rhabdomyolysis
  • Altered mental status requiring intubation and sedation

The patient eventually recovered after intensive medical intervention .

Case Study Overview

  • Patient Profile : A 19-year-old male presented with unresponsiveness after using an unknown drug referred to as "25B".
  • Clinical Findings :
    • Initial serum creatine kinase (CK) levels were significantly elevated (peak at 11,645 units/L).
    • Required intubation due to respiratory distress.
    • Gradual recovery was noted over six days with supportive care.

This case highlights the potential dangers associated with misuse of benzeneethanamine derivatives and underscores the need for awareness among healthcare providers regarding their effects .

Data Summary Table

PropertyValue
Chemical NameBenzeneethanamine, a-(bromomethyl)-, hydrochloride (R)
Molecular FormulaC₉H₁₂BrN·HCl
Receptor AffinityHigh for 5-HT2A
Toxicity RiskHigh (case of severe intoxication)
Recovery TimeApproximately 6 days

Research Findings

Research into the pharmacokinetics of benzeneethanamine derivatives is limited. However, studies indicate that compounds like 25B-NBOMe can lead to significant physiological changes upon administration:

  • Serotonin Syndrome Risk : Due to its action on serotonin receptors, there is a risk of serotonin syndrome when combined with other serotonergic agents.
  • Long-term Effects : The long-term effects of repeated exposure are not well-documented but may include persistent cognitive or psychological disturbances.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.